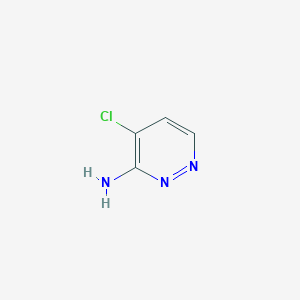

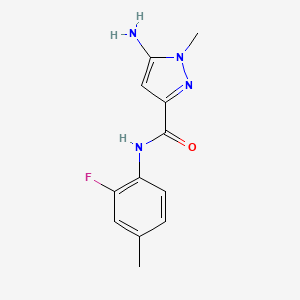

4-Chloropyridazin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

There is a synthesis method mentioned for a related compound, “3,6-dichloropyridazine”, which involves taking 3,6-dichloropyridazine and ammonia water as raw materials .Molecular Structure Analysis

The molecular structure of a similar compound, “4-bromo-6-chloropyridazin-3-amine”, has been reported. Its molecular formula is C4H3BrClN3, with an average mass of 208.444 Da and a monoisotopic mass of 206.919876 Da .Scientific Research Applications

Synthesis of Novel Derivatives

4-Chloropyridazin-3-amine serves as an essential intermediate in the synthesis of various novel derivatives with potential biological activities. For instance, the compound is used in synthesizing novel indolylpyridazinone derivatives, with some showing promising antibacterial properties. This is achieved through reactions with different agents, resulting in a range of products with potential applications in medicinal chemistry (Abubshait, 2007).

Scaffold for Synthesis of Polyfunctional Systems

4-Chloropyridazin-3-amine is utilized as a scaffold in the synthesis of various disubstituted and ring-fused pyridazinone systems. This is particularly relevant in drug discovery, where the regioselectivity of nucleophilic substitution plays a crucial role in developing polyfunctional systems with potential therapeutic applications (Pattison et al., 2009).

Agricultural Applications

In agriculture, derivatives of 4-Chloropyridazin-3-amine, like pyrazon, are investigated for their herbicidal properties. They inhibit photosynthesis and certain biological functions in plants, making them potential candidates for weed control. Modifications to the molecular structure of these derivatives can enhance their biological properties and resistance to metabolic detoxification in plants (Hilton et al., 1969).

Nitration Reactions

4-Chloropyridazin-3-amine is involved in nitration reactions, serving as a substrate for the introduction of nitro groups into certain structures. This process is valuable in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. The compound's ability to undergo N-Nitration reactions under mild conditions makes it a valuable reagent in organic synthesis (Park et al., 2003).

Amination Reactions

The compound is also a critical participant in amination reactions, particularly in the functionalization of heteroaromatic C-H bonds. These reactions are significant in the field of medicinal and biological chemistry, where the rapid and concise construction of aminoazoles is crucial (Kawano et al., 2010).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-chloropyridazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3/c5-3-1-2-7-8-4(3)6/h1-2H,(H2,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELPZPBENPTIEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

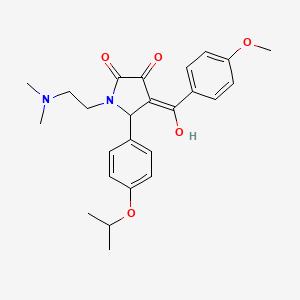

C1=CN=NC(=C1Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloropyridazin-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2642209.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide](/img/structure/B2642213.png)

![1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2642220.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2642223.png)

![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2642230.png)

![N-(6-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2642231.png)